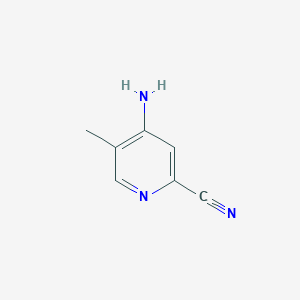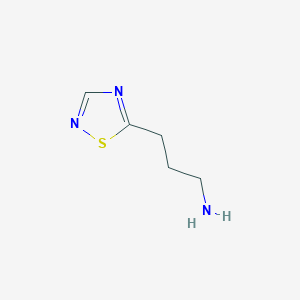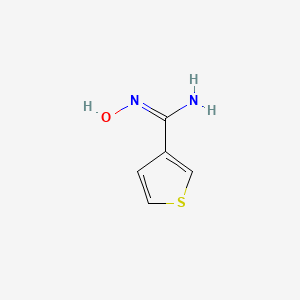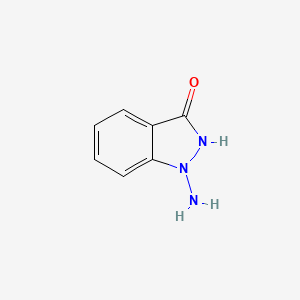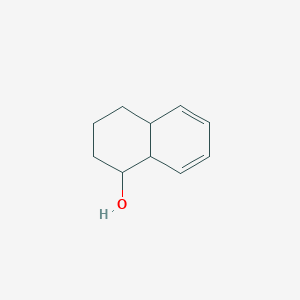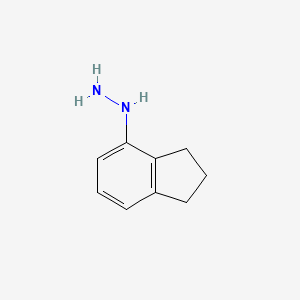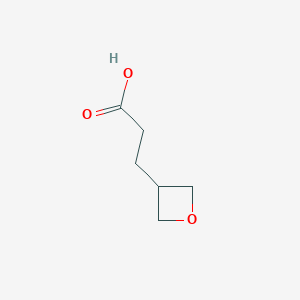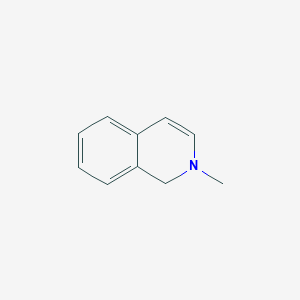
2-Methyl-1,2-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing aromatic compounds that are widely found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of N-arylpropargylamines in the presence of a palladium catalyst. This method typically requires mild reaction conditions and yields the desired product with high efficiency . Another method involves the use of silver-catalyzed tandem cycloisomerization/hydroarylation reactions, which also provide an efficient route to 1,2-dihydroisoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of multicomponent reactions, such as the reaction of isoquinoline with alkyl propiolates and 1,3-diketones. This method is advantageous due to its simplicity and the ability to produce the compound in large quantities under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
2-Methyl-1,2-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methyl-1,2-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-Methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is a fully saturated derivative and has different chemical properties and applications.
Isoquinoline: The parent compound, which lacks the 2-methyl and dihydro modifications, has a simpler structure and different reactivity.
2-Methylisoquinoline: This compound lacks the dihydro modification, resulting in different chemical behavior and applications.
Propriétés
Numéro CAS |
14990-40-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2-methyl-1H-isoquinoline |
InChI |
InChI=1S/C10H11N/c1-11-7-6-9-4-2-3-5-10(9)8-11/h2-7H,8H2,1H3 |
Clé InChI |
AKIKYWSEBGSZBD-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


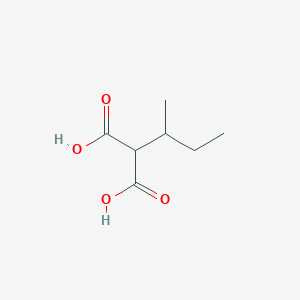

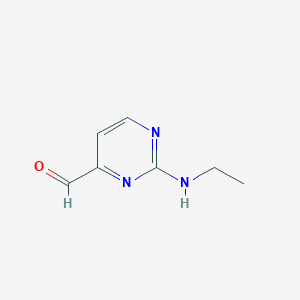

![7H-Pyrrolo[2,3-d]pyrimidin-6-amine](/img/structure/B15072537.png)
